Home > Products > Screening Compounds P7713 > Crucigasterin 277
Crucigasterin 277 -

Crucigasterin 277

Catalog Number: EVT-11888573
CAS Number:
Molecular Formula: C18H31NO
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crucigasterin 277 is an amino alcohol.
Crucigasterin 277 is a natural product found in Pseudodistoma crucigaster with data available.
Source

Crucigasterin 277 was isolated from the Mediterranean colonial ascidian Pseudodistoma crucigaster and has been studied for its antimicrobial properties. The extraction process typically involves the use of organic solvents to obtain the active compounds from the ascidian tissues, followed by purification techniques such as chromatography.

Classification

Chemically, Crucigasterin 277 is classified as an amino alcohol with a molecular formula of C18H31NOC_{18}H_{31}NO and a molecular weight of approximately 277.452 g/mol. Its classification within natural products highlights its significance in pharmaceutical research, particularly in the development of new antimicrobial agents.

Synthesis Analysis

Methods

The synthesis of Crucigasterin 277 can be approached through various synthetic routes. The compound is typically synthesized starting from simpler organic precursors through multi-step reactions that may involve:

  • Condensation reactions: Combining aldehydes or ketones with amines to form amino alcohols.
  • Reduction reactions: Using reducing agents to convert ketones or aldehydes into alcohols.

Technical Details

The laboratory synthesis often employs strong bases and acids alongside specific catalysts to facilitate these transformations. For example, lithium aluminum hydride can be used for reduction processes, while oxidation can be achieved using potassium permanganate or chromium trioxide.

Molecular Structure Analysis

Structure

Crucigasterin 277 features a complex molecular structure with multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula: C18H31NOC_{18}H_{31}NO
  • Molecular Weight: 277.452 g/mol

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate the structure of Crucigasterin 277. These methods provide detailed information about the connectivity of atoms within the molecule and confirm its identity.

Chemical Reactions Analysis

Reactions

Crucigasterin 277 is involved in several chemical reactions, including:

  • Oxidation: Leading to the formation of corresponding ketones or aldehydes.
  • Reduction: Converting the compound into various saturated amino alcohols.
  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution reagents: Alkyl halides and acyl chlorides.

The major products formed through these reactions enhance the versatility of Crucigasterin 277 in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for Crucigasterin 277 involves its interaction with microbial cell membranes. It disrupts membrane integrity, leading to cell death. The compound targets specific proteins and enzymes within microbial cells, inhibiting their function and resulting in antimicrobial effects.

Process and Data

Research indicates that Crucigasterin 277 exhibits significant activity against various bacterial strains, demonstrating its potential as an antimicrobial agent. The specific interactions at the molecular level are still under investigation but are believed to involve binding to membrane components or intracellular targets.

Physical and Chemical Properties Analysis

Physical Properties

Crucigasterin 277 is typically found as a solid at room temperature. Specific physical properties include:

  • Color: Solid form
  • Melting Point: Data not specified
  • Boiling Point: Data not specified
  • Density: Data not specified

Chemical Properties

The chemical properties include reactivity patterns typical for amino alcohols, such as susceptibility to oxidation and reduction reactions. Its stability under various conditions is also an area of ongoing research.

Applications

Crucigasterin 277 has notable applications in scientific research, particularly in the field of microbiology and pharmacology. Its antimicrobial properties make it a candidate for developing new treatments against resistant bacterial strains. Additionally, studies are exploring its potential use in other therapeutic areas due to its unique structural characteristics and biological activity.

Introduction to Crucigasterin 277: Context and Research Significance

Biogenic Source Specificity: Pseudodistoma crucigaster as a Metabolic Factory

Pseudodistoma crucigaster, a Mediterranean tunicate, serves as the exclusive biogenic source of Crucigasterin 277. This marine organism biosynthesizes the compound as part of its chemical defense repertoire, exhibiting moderate cytotoxic and antimicrobial properties against ecological competitors or pathogens [1]. The tunicate's metabolic machinery integrates a polyunsaturated fatty acid scaffold—specifically (all-Z)-eicosa-5,8,11,14,17-pentaenoic acid (EPA)—with D-alanine-derived amino alcohol functionality. This biosynthetic pathway remains uncharacterized in other marine invertebrates, highlighting the species-specific enzymatic processes within Pseudodistoma crucigaster [1]. Notably, the compound co-occurs with its analog Crucigasterin 275, suggesting a shared biosynthetic origin with divergent modifications. The tunicate's ecological niche—temperate coastal waters with high predation pressure—may drive the evolution of such specialized metabolites, though field studies confirming this hypothesis remain absent.

Structural Classification Within Marine Amino Alcohol Chemotaxonomy

Crucigasterin 277 ((2S,3R)-1-((5Z,8Z,11Z,14Z)-pentadeca-5,8,11,14-tetraen-1-yl)-3-aminotetradecane-1,2-diol) belongs to a rare class of C₁₈ polyunsaturated amino alcohols with sphingosine-like topology. Its structural taxonomy is defined by four key features:

Table 1: Structural Characteristics of Crucigasterin 277

FeatureDescriptionChemotaxonomic Significance
Carbon SkeletonC₁₈ linear chain with C-1/C-2 amino alcohol motifAligns with sphingoid base analogs (e.g., marine sphingolipids)
Unsaturation PatternFour methylene-interrupted Z-double bonds at C5–C6, C8–C9, C11–C12, C14–C15Mirrors ω-3 fatty acid biosynthesis; enhances membrane fluidity
Stereochemistry(2S,3R) absolute configuration; all double bonds Z-configuredCritical for bioactivity; suggests enzyme-mediated synthesis
Terminal FunctionalityPrimary alcohol at C1, amino group at C3Enables salt bridge formation; distinguishes from ceramides

This configuration places Crucigasterin 277 within a niche biochemical category distinct from terrestrial amino alcohols. Its structural kinship to eicosanoid signaling molecules suggests potential bioactivity via lipid-mediated pathways, though empirical validation is pending [1].

Historical Discovery Trajectory and Nomenclature Evolution

The discovery of Crucigasterin 277 followed a defined chronology:

  • 1992–2000: Rinehart and colleagues isolated two polyunsaturated amino alcohols from Pseudodistoma crucigaster during bioactivity screening of Mediterranean marine invertebrates. The compounds were provisionally designated "Crucigasterin 275" and "Crucigasterin 277" based on their molecular masses (275 Da and 277 Da, respectively) [1].
  • Absolute Configuration Assignment: Initial structural elucidation relied on degradation studies and comparison to synthetic standards. The D-alanine-derived α-amino alcohol configuration was confirmed via optical rotation analysis ([α]D = +4.6° in methanol) and gas chromatography of chiral derivatives [1].
  • Synthetic Validation (2016): The first total synthesis confirmed the structure and stereochemistry. The synthetic route established the (2S,3R) configuration and all-Z olefin geometry, resolving ambiguities from prior spectral interpretations [1]. The name "Crucigasterin 277" was retained, cementing its identity within marine natural product lexicons.

Research Knowledge Gaps and Theoretical Frameworks

Four interconnected research gaps impede full mechanistic understanding of Crucigasterin 277:

A. Evidence Gaps

Conflicting bioactivity reports exist: While initial studies noted cytotoxicity against murine lymphoma cells (IC₅₀ ~10 µM), subsequent synthesis-scale testing observed variable activity. This suggests context-dependent effects (e.g., cell-type specificity or metabolic activation) requiring resolution through standardized bioassays [1] [2].

B. Methodological Gaps

Current structure-activity relationship (SAR) studies rely on partial syntheses with limited stereocontrol. No robust methods exist to systematically vary:

  • Double-bond geometries (E/Z isomers)
  • Chain-length permutations
  • Stereochemical inversionsThis impedes deconvolution of structural determinants driving bioactivity [1] [5].

Table 2: Critical Research Gaps and Theoretical Frameworks

Gap TypeSpecific DeficiencyRelevant Theoretical Framework
Theoretical GapNo unified biosynthetic theory linking EPA and D-alanine incorporationRetrobiosynthetic analysis; metabolic pathway prediction
Empirical GapAbsence of target identification studies (e.g., protein binding partners)Ligand-receptor interaction models; lipid raft perturbation
Methodological GapLack of high-throughput synthesis for analog generationOrganic synthesis strategy (e.g., iterative Wittig coupling)
Practical GapDisconnect between bioactivity observations and ecological function validationChemical ecology theory; predator-prey bioassays

C. Theoretical Frameworks for Resolution

  • Biosynthetic Theory: Crucigasterin 277's structure suggests hybrid polyketide-amino acid biosynthesis. Theoretical models propose EPA activation as a CoA-thioester, followed by transamination and reductive amination with D-alanine—mechanistically analogous to sphingosine biosynthesis but unprecedented for C₁₈ polyunsaturated chains [1] [4].
  • Bioactivity Theory: The compound's amphiphilic topology supports membrane-disruption theories. Computational models predict insertion into lipid bilayers via the polyunsaturated chain, causing curvature stress or pore formation. Alternatively, its amino alcohol moiety may inhibit serine hydrolases—a hypothesis testable via activity-based protein profiling [6] [8].
  • Ecological Theory: Crucigasterin 277 may function as a chemical deterrent. Theoretical frameworks from marine chemical ecology (e.g., optimal defense theory) predict trade-offs between biosynthetic cost and predation pressure, testable through field-based tunicate palatability assays [10].

The integration of retrosynthetic analysis, membrane biophysics models, and chemical ecology frameworks provides a multidisciplinary scaffold for future studies, positioning Crucigasterin 277 as a test case for marine natural product research methodology [4] [8] [10].

Properties

Product Name

Crucigasterin 277

IUPAC Name

(2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,14-15,17-18,20H,3,6,9,12-13,16,19H2,1-2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m0/s1

InChI Key

PEVJDMWZXLRJSP-LFPPQAFFSA-N

Canonical SMILES

CCC=CCC=CCC=CCCC=CCC(C(C)N)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC/C=C/C[C@H]([C@H](C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.